molecular formula C6H12ClF2NO B14042595 1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl

1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl

Cat. No.: B14042595
M. Wt: 187.61 g/mol
InChI Key: QNXXKJUSCZATRZ-UHFFFAOYSA-N
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Description

1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a difluoromethoxy group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the cyclopropane ring. One common synthetic route involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. Industrial production methods may utilize advanced techniques such as continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl can be compared with other similar compounds, such as:

    1-((Dimethylamino)methyl)-N,N-dimethylcyclopropan-1-amine: This compound has a similar cyclopropane ring but different substituents, leading to distinct chemical and biological properties.

    Difluoromethylated amines: These compounds share the difluoromethoxy group but differ in their overall structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

1-(difluoromethoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c1-9-6(2-3-6)4-10-5(7)8;/h5,9H,2-4H2,1H3;1H

InChI Key

QNXXKJUSCZATRZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)COC(F)F.Cl

Origin of Product

United States

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